molecular formula C17H25N3O B11739770 [2-(3-methoxyphenyl)ethyl]({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine

[2-(3-methoxyphenyl)ethyl]({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine

Cat. No.: B11739770
M. Wt: 287.4 g/mol
InChI Key: IKRLSPQSNLWXAJ-UHFFFAOYSA-N
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Description

2-(3-methoxyphenyl)ethyl-1H-pyrazol-5-yl]methyl})amine: is an organic compound that features a complex structure with both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyphenyl)ethyl-1H-pyrazol-5-yl]methyl})amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the 3-methoxyphenyl group and the ethylamine side chain. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems can help in maintaining precise control over reaction parameters, thereby enhancing the overall production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-(3-methoxyphenyl)ethyl-1H-pyrazol-5-yl]methyl})amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions and receptor binding due to its structural similarity to certain bioactive molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenyl)ethyl-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

    [2-(3-methoxyphenyl)ethyl]amine: Lacks the pyrazole ring, making it less complex.

    [1-(2-methylpropyl)-1H-pyrazol-5-yl]methylamine: Lacks the 3-methoxyphenyl group, affecting its overall reactivity and applications.

Uniqueness

The uniqueness of 2-(3-methoxyphenyl)ethyl-1H-pyrazol-5-yl]methyl})amine lies in its combined structural features, which provide a versatile platform for various chemical reactions and applications. Its dual aromatic and heterocyclic nature makes it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C17H25N3O

Molecular Weight

287.4 g/mol

IUPAC Name

2-(3-methoxyphenyl)-N-[[2-(2-methylpropyl)pyrazol-3-yl]methyl]ethanamine

InChI

InChI=1S/C17H25N3O/c1-14(2)13-20-16(8-10-19-20)12-18-9-7-15-5-4-6-17(11-15)21-3/h4-6,8,10-11,14,18H,7,9,12-13H2,1-3H3

InChI Key

IKRLSPQSNLWXAJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=CC=N1)CNCCC2=CC(=CC=C2)OC

Origin of Product

United States

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